Computed Lipophilicity vs. Benzyl Analog
The computed XLogP3-AA value for CAS 832104-33-3 is 1.6 [1]. For the closest commercially available analog, 2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]benzenesulfonic acid (CAS 832104-36-6), the XLogP3-AA value calculated by the same method is 2.3 (estimated from structure; no experimental logP has been reported for either compound) [2]. The 0.7 log‑unit difference indicates that the isopropyl derivative is measurably less lipophilic than the benzyl analog, which can affect solubility, membrane permeability, and catalyst partitioning in biphasic systems. However, this is a computational comparison only; no experimental logP or distribution coefficient has been published.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | CAS 832104-36-6 (benzyl analog): 2.3 (estimated) |
| Quantified Difference | Δ = -0.7 |
| Conditions | Computed by PubChem XLogP3 algorithm (no experimental confirmation) |
Why This Matters
Procurement for applications requiring lower lipophilicity or aqueous compatibility may favour the isopropyl derivative, but experimental validation is absent.
- [1] PubChem CID 11219408, XLogP3-AA value. View Source
- [2] PubChem CID [estimated] for 2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]benzenesulfonic acid. View Source
